Gallium arsenide appears as dark gray crystals with a metallic greenish-blue sheen or gray powder. Melting point 85.6°F (29.78°C).
Mechanism of Action
Micro-accelerometers: These devices utilize micromachined mechanical structures on a gallium arsenide substrate. Acceleration causes a displacement of these structures, leading to a change in capacitance that is measured by integrated electronic circuits. []
Surface Acoustic Wave Sensors: These sensors utilize the interaction of acoustic waves with a sensitive coating on the gallium arsenide surface. The presence of target analytes alters the properties of the acoustic wave, such as its velocity or attenuation, which are then detected by interdigital transducers. [, ]
Physical and Chemical Properties Analysis
Electron Mobility: High electron mobility (up to 8500 cm2/V·s) at room temperature, much higher than silicon. [, , ]
Bandgap: Direct bandgap of 1.43 eV at room temperature. [, ]
Thermal Expansion: Similar to that of silicon, making it compatible with silicon-based fabrication processes. []
Dielectric Constant: 13.1. []
Applications
High-Speed Electronics: Gallium arsenide's high electron mobility makes it suitable for high-speed transistors, including MESFETs and HEMTs, used in microwave and millimeter-wave applications. [, , , , , ]
Optoelectronics: Its direct bandgap enables efficient light emission, making it crucial for LEDs, laser diodes, and solar cells. [, , , , , ]
Integration with silicon: Research on integrating gallium arsenide devices on silicon substrates to combine the advantages of both materials for high-performance integrated circuits. [, ]
Nanowire-based devices: Exploration of gallium arsenide nanowires for novel applications in nanoscale electronics and optoelectronics, including high-efficiency solar cells and nanoscale lasers. []
Microwave Devices
Synthesis Analysis: The production of gallium arsenide-based microwave devices commonly involves epitaxial growth techniques like MBE and MOCVD. These methods allow for the creation of intricate structures with precise control over doping profiles and layer thicknesses, which are vital for achieving the desired performance characteristics. [, , , ]
Molecular Structure Analysis: The molecular structure of gallium arsenide, with its tetrahedral arrangement of atoms in a zinc-blende lattice, underpins its favorable electronic properties, including high electron mobility. This structure is crucial for efficient electron transport in microwave devices. []
Chemical Reactions Analysis: Etching processes are crucial in defining the geometries of various components within microwave devices. These processes often utilize reactive ion etching techniques with gases like chlorine and argon to selectively remove gallium arsenide material. []
Mechanism of Action: Gallium arsenide's high electron mobility allows for rapid electron transport through the device, leading to high operating frequencies and improved performance. The specific mechanism of action varies depending on the type of microwave device. For instance, in MESFETs, the current flow is controlled by modulating the depletion region width within the gallium arsenide channel. [, , , ]
Related Compounds
Gallium Arsenic Oxide
Compound Description: Gallium arsenic oxide is a compound formed by the oxidation of gallium arsenide. It acts as an insulating layer in MOS devices. []
Relevance: Gallium arsenic oxide is a structurally related compound to Gallium arsenide, formed through oxidation and playing a crucial role in device fabrication. []
Aluminum Gallium Arsenide (AlGaAs)
Compound Description: Aluminum gallium arsenide is a III-V semiconductor alloy with a direct bandgap and a lattice constant closely matched to Gallium arsenide. It is often used in conjunction with GaAs in heterojunction devices for improved performance and functionality. [, , ]
Relevance: Aluminum gallium arsenide is structurally similar to Gallium arsenide, differing in the substitution of some gallium atoms with aluminum. This similarity enables its use in heterojunction devices, leveraging the unique properties of both compounds. [, , ]
Indium Gallium Arsenide (InGaAs)
Compound Description: Indium gallium arsenide is a III-V semiconductor alloy with a tunable bandgap depending on the indium concentration. It exhibits high electron mobility and is used in high-speed electronics and optoelectronics. [, ]
Relevance: Indium gallium arsenide is structurally analogous to Gallium arsenide, but with indium replacing some gallium atoms. This substitution enables bandgap tuning, making it suitable for high-speed devices and optoelectronics. [, ]
Indium Gallium Arsenide Phosphide (InGaAsP)
Compound Description: Indium gallium arsenide phosphide is a quaternary semiconductor alloy that combines In, Ga, As, and P. By adjusting the composition, its bandgap and lattice constant can be tuned for applications in optoelectronic devices operating in the near-infrared region. []
Relevance: Indium gallium arsenide phosphide shares structural similarities with Gallium arsenide, incorporating indium and phosphorus for bandgap and lattice constant tuning. This characteristic makes it suitable for optoelectronics in the near-infrared range. []
Gallium Oxide (Ga2O3)
Compound Description: Gallium oxide is a transparent semiconducting oxide of gallium. It is mentioned as the primary component of the oxide layer formed on Gallium arsenide during etching processes. []
Relevance: Gallium oxide is relevant to Gallium arsenide as it forms during the oxidation of GaAs in specific etching processes, influencing the surface properties and potential applications of the material. []
Indium Phosphide (InP)
Compound Description: Indium phosphide is a binary semiconductor compound used in high-speed electronics and optoelectronics due to its high electron mobility and direct bandgap. It is also used as a substrate material for the growth of other III-V semiconductors, including InGaAs. [, ]
Relevance: Indium phosphide shares similar properties with Gallium arsenide, both being III-V semiconductors, and is used as a substrate for growing Gallium arsenide-based materials, highlighting their close relationship in material science and device fabrication. [, ]
Silicon (Si)
Compound Description: Silicon is a well-established semiconductor material widely used in microelectronics and solar cells. It is studied in comparison to Gallium arsenide, exploring the potential of GaAs as a higher-performance alternative in specific applications. [, , , , ]
Germanium (Ge)
Compound Description: Germanium is a semiconductor material historically used in transistors. It is explored alongside Gallium arsenide in research focused on high-frequency applications. [, ]
Magnetodielectric
Compound Description: Magnetodielectrics are materials that exhibit both magnetic and dielectric properties. They are studied as potential coatings for conducting rods in metamaterials research. []
Relevance: While not structurally related to Gallium arsenide, magnetodielectrics are relevant to the research paper discussing the use of GaAs as a coating material for conducting rods in metamaterials, offering an alternative approach to achieve desired electromagnetic properties. []
Barium Strontium Titanate
Compound Description: Barium strontium titanate is a ferroelectric material with a high dielectric constant. It is investigated as a coating material for conducting rods in metamaterials, similar to Gallium arsenide. []
Relevance: Barium strontium titanate, while structurally different from Gallium arsenide, plays a similar role as a coating material in metamaterials research, enabling comparisons of their effectiveness in manipulating electromagnetic waves. []
Silicon Carbide
Compound Description: Silicon carbide is a compound semiconductor with high thermal conductivity and hardness. It is explored as a potential coating material for conducting rods in metamaterials. []
Relevance: Silicon carbide, while not directly related to Gallium arsenide in terms of structure, serves as an alternative coating material for conducting rods, allowing researchers to compare its performance with GaAs in metamaterial applications. []
Properties
CAS Number
1303-00-0
Product Name
Gallium arsenide
IUPAC Name
gallanylidynearsane
Molecular Formula
GaAs AsGa
Molecular Weight
144.64 g/mol
InChI
InChI=1S/As.Ga
InChI Key
JBRZTFJDHDCESZ-UHFFFAOYSA-N
SMILES
[Ga]#[As]
Solubility
less than 1 mg/mL at 68° F (NTP, 1992) <1 mg/mg in DMSO, 95% ethanol, methanol, and acetone; soluble in hydrochloric acid In water, <1 mg/ml @ 20 °C
Synonyms
GaAs gallium arsenate gallium arsenide
Canonical SMILES
[Ga]#[As]
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